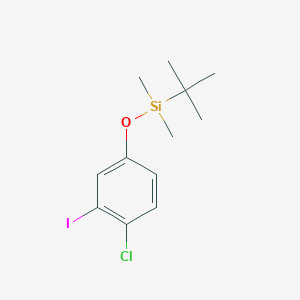

tert-Butyl(4-chloro-3-iodophenoxy)dimethylsilane

Description

tert-Butyl(4-chloro-3-iodophenoxy)dimethylsilane is a silyl ether compound characterized by a tert-butyldimethylsilyl (TBDMS) group attached to a 4-chloro-3-iodophenoxy moiety. The TBDMS group (Si(CH₃)₂C(CH₃)₃) serves as a robust protecting group in organic synthesis, offering stability under basic and mildly acidic conditions . The aromatic ring in this compound features electron-withdrawing substituents (Cl and I), which influence its electronic properties and reactivity. This compound is likely employed as an intermediate in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) due to the presence of iodine, a halogen amenable to transition metal-mediated transformations.

Properties

Molecular Formula |

C12H18ClIOSi |

|---|---|

Molecular Weight |

368.71 g/mol |

IUPAC Name |

tert-butyl-(4-chloro-3-iodophenoxy)-dimethylsilane |

InChI |

InChI=1S/C12H18ClIOSi/c1-12(2,3)16(4,5)15-9-6-7-10(13)11(14)8-9/h6-8H,1-5H3 |

InChI Key |

HFQFUKWYKVUYHX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)Cl)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl(4-chloro-3-iodophenoxy)dimethylsilane can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl(chloro)dimethylsilane with 4-chloro-3-iodophenol under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(4-chloro-3-iodophenoxy)dimethylsilane undergoes various chemical reactions, including:

Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield compounds with azido or thiocyanato groups, while oxidation and reduction reactions can produce various oxidized or reduced derivatives.

Scientific Research Applications

tert-Butyl(4-chloro-3-iodophenoxy)dimethylsilane has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of tert-Butyl(4-chloro-3-iodophenoxy)dimethylsilane involves its ability to participate in various chemical reactions. The molecular targets and pathways depend on the specific application and the nature of the reaction. For example, in organic synthesis, the compound acts as a source of silicon, facilitating the formation of carbon-silicon bonds. In biological applications, it may interact with specific enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl[(4-iodophenyl)methoxy]dimethylsilane (CAS 147283-96-3)

- Structural Differences: The target compound has a phenoxy linkage (O-C₆H₃ClI), while this analog has a benzyloxy linkage (O-CH₂-C₆H₄I). Substituents: The target compound contains both Cl and I on the aromatic ring, whereas this compound has only I at the para position .

- Molecular Properties :

- Reactivity: The iodine in both compounds enables cross-coupling reactions.

- Applications :

((4-Bromo-2-chloro-3-methylbenzyl)oxy)(tert-butyl)dimethylsilane (CAS 2283377-98-8)

- Structural Differences: This compound features a benzyloxy group with Br, Cl, and methyl substituents, contrasting with the target’s phenoxy group (Cl and I) .

- Reactivity :

- Stability :

General Comparison of Silyl Ethers with Aromatic Halogenation

| Property | tert-Butyl(4-chloro-3-iodophenoxy)dimethylsilane | tert-Butyl[(4-iodophenyl)methoxy]dimethylsilane | ((4-Bromo-2-chloro-3-methylbenzyl)oxy)(tert-butyl)dimethylsilane |

|---|---|---|---|

| Linkage | Phenoxy (O-C₆H₃ClI) | Benzyloxy (O-CH₂-C₆H₄I) | Benzyloxy (O-CH₂-C₆H₂BrClCH₃) |

| Halogen Substituents | 4-Cl, 3-I | 4-I | 4-Br, 2-Cl, 3-CH₃ |

| Molecular Formula | C₁₂H₁₇ClIOSi | C₁₃H₂₁IOSi | C₁₄H₂₁BrClSi |

| Molecular Weight (g/mol) | 368.5 | 348.3 | 355.7 |

| Key Reactivity | Iodine for coupling; Cl for directing effects | Iodine for coupling | Bromine for substitution; steric hindrance from CH₃ |

| Applications | Polyhalogenated intermediates in drug synthesis | Pharmaceutical impurity standards | Specialty intermediates with steric and electronic modulation |

Research Findings and Functional Insights

- Electronic Effects :

The electron-withdrawing Cl and I substituents on the target compound’s aromatic ring reduce electron density at the oxygen, enhancing the stability of the silyl ether bond compared to analogs with electron-donating groups . - Synthetic Utility : The iodine atom facilitates cross-coupling reactions, while the chlorine can serve as a directing group for regioselective functionalization. This dual functionality makes the compound versatile in constructing complex aromatic systems .

Biological Activity

tert-Butyl(4-chloro-3-iodophenoxy)dimethylsilane is a silane compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of 334.27 g/mol. The compound features a tert-butyl group, a phenoxy group substituted with chlorine and iodine, and dimethylsilane functionalities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that silanes can disrupt bacterial membranes, leading to cell death. In vitro tests on related compounds have demonstrated effectiveness against various pathogens, including multidrug-resistant strains.

| Compound | Pathogen | Activity |

|---|---|---|

| This compound | E. coli | Effective |

| This compound | S. aureus | Moderate |

Anticancer Activity

The anticancer potential of silane derivatives is well-documented. Compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines. For example, a study on similar phenoxy-silane compounds indicated significant inhibition of cell proliferation in breast cancer (MCF7) and lung cancer (A549) cell lines.

Anti-inflammatory Activity

The anti-inflammatory properties of silanes are attributed to their ability to inhibit pro-inflammatory cytokines. Studies on related compounds have shown a reduction in inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A study published in the International Journal of Pharmaceutical Sciences and Research investigated the antimicrobial activity of various silane derivatives, including those similar to this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity Testing : In another study focusing on the anticancer properties, researchers evaluated the cytotoxic effects of several silanes on human cancer cell lines. The results showed that this compound exhibited promising cytotoxicity against MCF7 and A549 cells, suggesting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.